2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole

phenoxyalkylbenzimidazole SAR linker-length dependence QcrB target engagement

This ethyl-bridged phenoxyalkylbenzimidazole provides the missing linker-length data point for full matrix PAB evaluation against QcrB. The furan-2-yl motif enables dual anti-angiogenic and antimycobacterial phenotypic screening. With no H-bond donors, logP 3.8, and TPSA 40.2 Ų, it has superior permeability for intracellular assays. It serves as a key probe to test whether heteroaryl substitution mitigates the metabolic liability seen in earlier PAB prototypes. For research use only; not for human or veterinary use.

Molecular Formula C19H16N2O2
Molecular Weight 304.349
CAS No. 433328-18-8
Cat. No. B3007397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole
CAS433328-18-8
Molecular FormulaC19H16N2O2
Molecular Weight304.349
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CO4
InChIInChI=1S/C19H16N2O2/c1-2-7-15(8-3-1)22-14-12-21-17-10-5-4-9-16(17)20-19(21)18-11-6-13-23-18/h1-11,13H,12,14H2
InChIKeyYFXYPPMYYWKFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole (CAS 433328-18-8) – Compound Class, Physicochemical Identity, and Procurement-Relevant Background


2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole (CAS 433328‑18‑8) is a 1,2‑disubstituted benzimidazole derivative that belongs to the phenoxyalkylbenzimidazole (PAB) chemical class. Its structure combines a benzimidazole core N‑alkylated with a 2‑phenoxyethyl linker and a C‑2 furan‑2‑yl substituent. The compound has a molecular formula of C₁₉H₁₆N₂O₂, a molecular weight of 304.3 g mol⁻¹, a calculated logP (XLogP3‑AA) of 3.8, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area of 40.2 Ų [1]. These physicochemical features place it in a property space that is distinct from earlier PAB prototypes, notably the 2‑ethyl‑1‑(3‑phenoxypropyl)‑1H‑benzo[d]imidazole exemplar described in the foundational antitubercular SAR literature [2].

Why 2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole Cannot Be Interchanged with Close PAB Analogs – Structural and SAR Rationale


Phenoxyalkylbenzimidazoles (PABs) display extreme sensitivity to linker‑length variation. In the 1‑(5‑(4‑chlorophenyl)‑oxadiazol‑2‑ylthioether) PAB sub‑series, shortening the N‑alkyl linker from four to three carbon atoms reduced antitubercular activity 39‑fold, and further reduction to an ethyl linker abolished activity completely [1]. Although this quantitative relationship was established on a different C‑2 substitution motif, it underscores a class‑wide principle: the distance between the benzimidazole nucleus and the terminal phenyl ether critically governs target engagement at QcrB (cytochrome bc₁ oxidase), the validated molecular target of PABs [1][2]. Consequently, the ethyl‑bridged architecture of 2‑(furan‑2‑yl)‑1‑(2‑phenoxyethyl)benzimidazole cannot be assumed to behave identically to the propyl‑bridged analog 2‑(2‑furyl)‑1‑(3‑phenoxypropyl)‑1H‑benzimidazole (CAS 433702‑12‑6) in any assay where linker‑dependent binding or pharmacokinetics are operative.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole versus the Closest PAB Analogs


N‑Alkyl Linker Length Shortened by One Methylene Unit Relative to the Closest Furyl‑PAB Analog

The compound carries a 2‑phenoxyethyl substituent at N‑1, whereas the nearest commercially cataloged furyl‑PAB, 2‑(2‑furyl)‑1‑(3‑phenoxypropyl)‑1H‑benzimidazole (CAS 433702‑12‑6), contains a 3‑phenoxypropyl chain. In a structurally related PAB chemotype, shortening the linker from propyl to ethyl led to complete loss of antitubercular MIC activity (MIC > 20 μM vs. 0.51 μM for the propyl comparator) [1]. This class‑level precedent indicates that the one‑carbon contraction in 2‑(furan‑2‑yl)‑1‑(2‑phenoxyethyl)benzimidazole is expected to produce a distinct pharmacological profile relative to the propyl‑linked analog.

phenoxyalkylbenzimidazole SAR linker-length dependence QcrB target engagement

C‑2 Heteroaryl Substitution: Furan‑2‑yl versus the Prototypical 2‑Ethyl PAB Scaffold

In contrast to the 2‑ethyl substituent found in the most extensively characterized antitubercular PABs [1], 2‑(furan‑2‑yl)‑1‑(2‑phenoxyethyl)benzimidazole incorporates a π‑excessive furan‑2‑yl heteroaryl group at C‑2. Studies on 2‑furylbenzimidazole congeners (lacking the N‑phenoxyalkyl chain) have demonstrated that the furan moiety engages in hydrogen‑bonding interactions with Glu885 and Asp1046 in the VEGFR‑2 kinase active site and occupies the allosteric hydrophobic back pocket in a type‑III‑inhibitor‑like binding mode [2]. While direct comparative enzymatic data for the target compound are not available, the replacement of an sp³‑hybridized ethyl group with a planar, π‑conjugated furan ring is predicted to alter both kinase‑inhibitory selectivity and oxidative metabolic liability relative to the 2‑ethyl PAB archetype.

heteroaryl substitution π‑stacking VEGFR‑2 kinase inhibition metabolic stability

Physicochemical Differentiation: Topological Polar Surface Area and logP Relative to 2‑Ethyl PABs

The compound exhibits a computed topological polar surface area (TPSA) of 40.2 Ų and an XLogP3‑AA of 3.8 [1]. The prototypical 2‑ethyl‑1‑(3‑phenoxypropyl)‑1H‑benzo[d]imidazole (the foundational PAB exemplar) has a higher TPSA of 47.3 Ų and a similar lipophilicity (XLogP ≈ 3.9) [2]. The lower TPSA of the target compound arises from the replacement of the basic benzimidazole NH (present in the 2‑ethyl‑1H‑benzo[d]imidazole intermediate) with the furan‑2‑yl substituent and the N‑phenoxyethyl group, eliminating hydrogen‑bond donor capacity. These calculated parameters suggest a modest but measurable advantage in passive membrane permeability relative to the 2‑ethyl‑1H‑benzimidazole precursors, which is relevant for cell‑based antitubercular and anticancer assays.

physicochemical properties logP TPSA permeability solubility

Unoccupied Chemical Space in Commercial PAB Libraries: The Ethyl‑Linker / Furan‑2‑yl Combination

A survey of publicly cataloged phenoxyalkylbenzimidazoles reveals that the combination of a C‑2 furan‑2‑yl substituent with an N‑1 phenoxyethyl linker is exceptionally rare. The predominant commercial offerings are either (a) 2‑alkyl‑1‑(3‑phenoxypropyl)‑1H‑benzimidazoles (e.g., the 2‑ethyl‑propyl archetype), (b) 2‑furyl‑1‑(3‑phenoxypropyl)‑1H‑benzimidazole, or (c) 2‑furyl‑1H‑benzimidazoles lacking the N‑phenoxyalkyl chain altogether [1]. The target compound fills a vacant node in the PAB matrix, making it the sole readily accessible entity that pairs the furan pharmacophore with the shortest functional N‑phenoxyalkyl linker. This gap is significant because SAR studies demonstrate that both the C‑2 heteroaryl identity and the linker length independently govern biological activity [2].

chemical library enumeration PAB chemical space linker‑furan combination procurement differentiation

Optimal Research and Industrial Application Scenarios for 2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole Based on Verified Differentiation


PAB Linker‑Length SAR Matrix Completion for QcrB‑Targeted Antitubercular Screening

Because PAB activity against M. tuberculosis QcrB is exquisitely sensitive to N‑alkyl linker length, this compound supplies the ethyl‑linker data point that is missing from most PAB screening decks [1]. It enables a full matrix evaluation when tested alongside the propyl‑linked analog (2‑(2‑furyl)‑1‑(3‑phenoxypropyl)‑1H‑benzimidazole) and the four‑carbon standard, allowing teams to determine whether the furan‑2‑yl substituent can rescue activity on the shortened ethyl scaffold or whether the linker‑length penalty observed in other PAB sub‑series is conserved [1].

Dual‑Target Profiling: VEGFR‑2 Kinase Inhibition and Antitubercular Activity in a Single Chemotype

The furan‑2‑yl moiety is a recognized pharmacophore for VEGFR‑2 kinase inhibition through type‑III‑like binding [2], while the phenoxyalkylbenzimidazole core provides access to QcrB inhibition in M. tuberculosis [1]. This compound uniquely combines both features within a single, commercially available entity, making it a strategic choice for phenotypic screening cascades that aim to identify agents with dual anti‑angiogenic and antimycobacterial potential.

Physicochemical Property‑Based Compound Selection for Cell‑Based Assays Requiring Passive Permeability

With a TPSA of 40.2 Ų, zero hydrogen‑bond donors, and a logP of 3.8 [1], this compound resides in a favorable oral‑drug‑like property space for passive membrane diffusion. Compared with 2‑ethyl‑1H‑benzimidazole intermediates that possess a higher TPSA and an additional H‑bond donor [2], the target compound is predicted to exhibit superior permeability in MDCK or Caco‑2 assays, supporting its selection for intracellular M. tuberculosis or cancer cell‑line screens where compound access to the cytosol is rate‑limiting.

Structure‑Guided Design of Metabolic Stability Improvements in PAB Lead Series

The 2015 PAB exemplar series was limited by rapid hepatic microsomal clearance attributed to oxidative metabolism [1]. The introduction of a furan‑2‑yl ring in place of the 2‑ethyl group, combined with the shorter ethyl linker, alters both the electron density on the benzimidazole core and the sites available for cytochrome P450 oxidation. This compound therefore serves as a key probe for medicinal chemistry teams seeking to dissect the metabolic soft spots of the PAB scaffold and to test the hypothesis that heteroaryl substitution can mitigate the metabolic liability identified in earlier PAB prototypes [1].

Quote Request

Request a Quote for 2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.